molecular formula C13H18N4O5S2 B2849754 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1173260-98-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2849754
CAS No.: 1173260-98-4
M. Wt: 374.43
InChI Key: KGPAHMRIUNCGJP-UHFFFAOYSA-N
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Description

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide” is a chemical compound that has been studied for its potential biological activities . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydrothiophene ring bearing two oxygen atoms (forming a sulfone group), a pyrazole ring, and an isoxazole ring . The molecule also contains a sulfonamide group .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S2/c1-8-6-12(17(14-8)11-4-5-23(18,19)7-11)16-24(20,21)13-9(2)15-22-10(13)3/h6,11,16H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAHMRIUNCGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=C(ON=C2C)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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